

N-Chloroacetylglycine: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *N*-Chloroacetylglycine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of **N-Chloroacetylglycine**, a valuable building block in organic synthesis and drug development. This document outlines a common and efficient synthetic protocol, details the expected analytical data for compound verification, and presents this information in a clear and accessible format for laboratory use.

Introduction

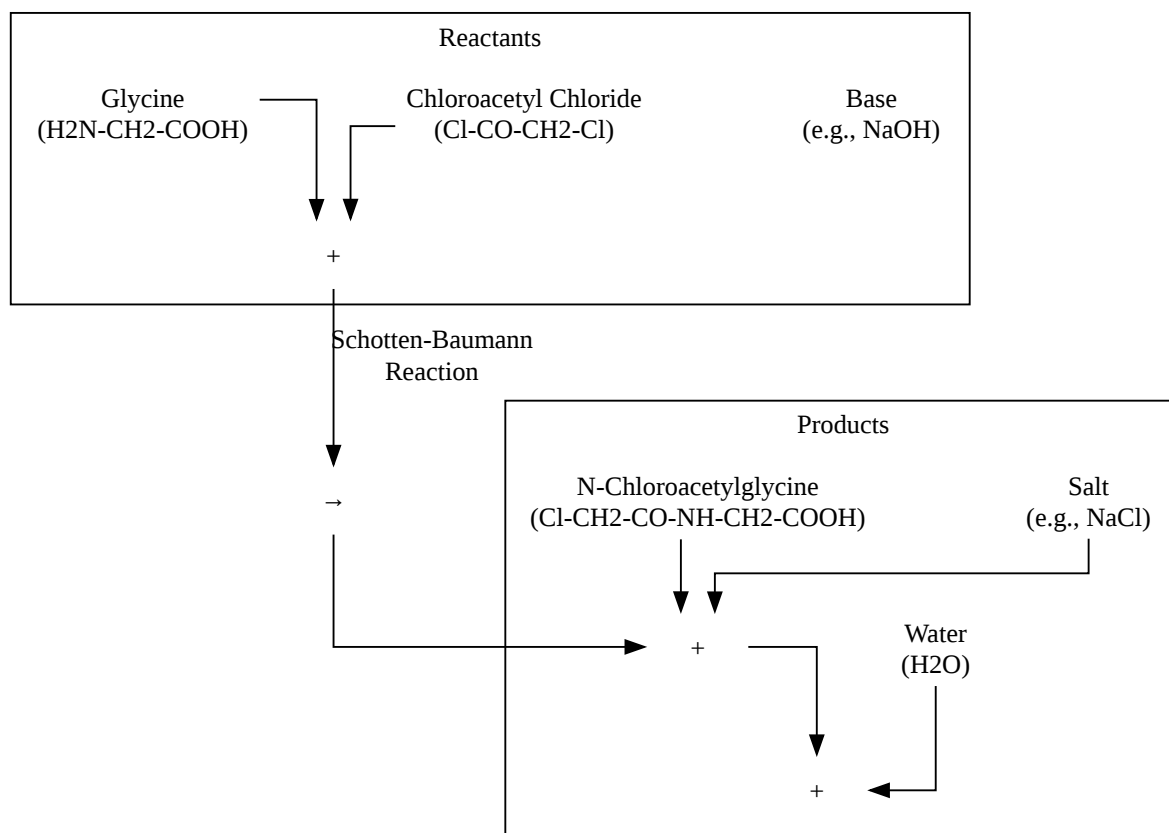
N-Chloroacetylglycine, also known as 2-(2-chloroacetamido)acetic acid, is a derivative of the amino acid glycine. The presence of the reactive chloroacetyl group makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including peptides, enzyme inhibitors, and other biologically active compounds. Its synthesis is typically achieved through the acylation of glycine, a straightforward yet crucial reaction for chemists in the fields of medicinal chemistry and materials science.

Synthesis of N-Chloroacetylglycine

The most common method for the synthesis of **N-Chloroacetylglycine** is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine with

chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
[2]

Overall Reaction



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Caption: Overall reaction for the synthesis of **N-Chloroacetylglycine**.

Experimental Protocol

This protocol is adapted from established literature procedures for the N-acylation of amino acids.^[1]

Materials:

- Glycine
- Chloroacetyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, concentrated)
- Deionized water
- Ice

Equipment:

- Beaker
- Magnetic stirrer and stir bar
- Dropping funnel
- pH meter or pH paper
- Büchner funnel and filter paper
- Crystallizing dish

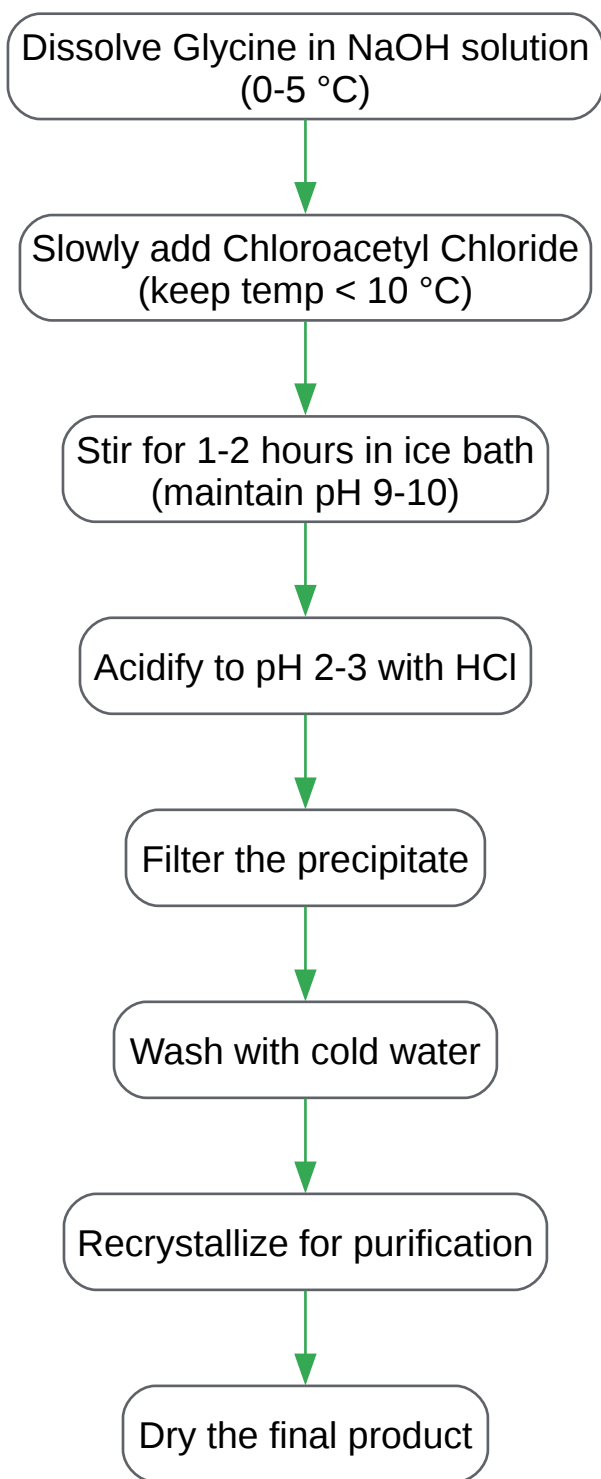
Procedure:

- **Dissolution of Glycine:** In a beaker, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in deionized water. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C.
- **Addition of Chloroacetyl Chloride:** While vigorously stirring the glycine solution, slowly add chloroacetyl chloride (1.1 eq) dropwise using a dropping funnel. The rate of addition should

be controlled to keep the temperature below 10 °C.

- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the pH of the solution, maintaining it in the alkaline range (pH 9-10) by adding small portions of NaOH solution if necessary.
- **Acidification:** Once the reaction is complete, slowly acidify the mixture to pH 2-3 with concentrated hydrochloric acid while still in the ice bath. This will precipitate the **N-Chloroacetylglycine** product.
- **Isolation of Product:** Collect the white precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the crude product with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from hot water or an appropriate organic solvent system (e.g., ethanol/water).
- **Drying:** Dry the purified **N-Chloroacetylglycine** in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow



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Caption: Experimental workflow for **N-Chloroacetylglycine** synthesis.

Characterization Data

The identity and purity of the synthesized **N-Chloroacetylglycine** can be confirmed using various analytical techniques.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₄ H ₆ ClNO ₃
Molecular Weight	151.55 g/mol
Appearance	White crystalline solid
Melting Point	96-98 °C
Solubility	Soluble in water and polar organic solvents

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.0	Singlet	2H	-CH ₂ - (glycine)
~4.2	Singlet	2H	-CH ₂ - (chloroacetyl)
~8.5	Broad Singlet	1H	-NH- (amide)
~11.0	Broad Singlet	1H	-COOH (carboxylic acid)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~41	-CH ₂ - (glycine)
~43	-CH ₂ - (chloroacetyl)
~167	-C=O (amide)
~171	-C=O (carboxylic acid)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad	O-H stretch (carboxylic acid)
~3300	Medium	N-H stretch (amide)
~1720	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide I band)
~1550	Medium	N-H bend (amide II band)
~780	Medium	C-Cl stretch

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
151/153	Molecular ion peak $[M]^+$ ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
106/108	Loss of $-\text{COOH}$
75	Glycine fragment
77/79	Chloroacetyl fragment

Safety and Handling

N-Chloroacetylglycine is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Chloroacetylglycine**. The detailed experimental protocol and tabulated analytical data serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The straightforward synthesis and the reactive nature of this compound make it an important building block for the development of new chemical entities.

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References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
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